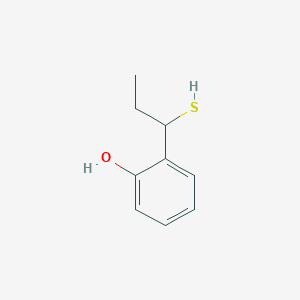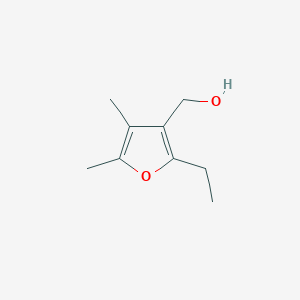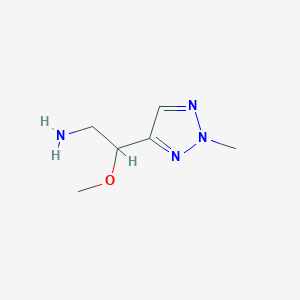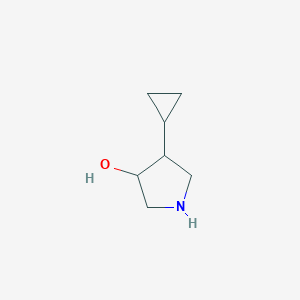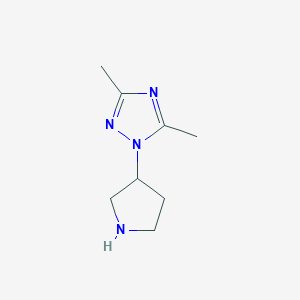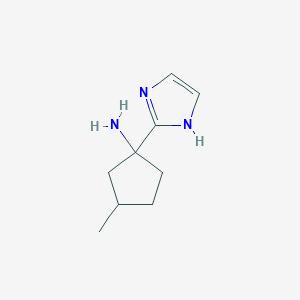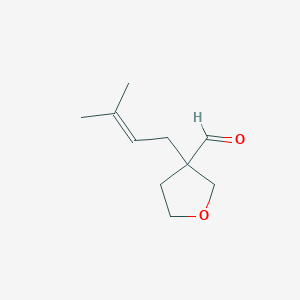
3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of 3-methylbut-2-en-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as distillation and chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 3-(3-Methylbut-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(3-Methylbut-2-en-1-yl)oxolane-3-methanol
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Similar structure with an oxirane ring instead of an oxolane ring.
3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine: Contains a purine ring system instead of an oxolane ring.
Uniqueness
3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring and an aldehyde functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-(3-methylbut-2-enyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(2)3-4-10(7-11)5-6-12-8-10/h3,7H,4-6,8H2,1-2H3 |
Clave InChI |
QUWCYEXJINRLIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(CCOC1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


